Ceftizoxime

Pharmacokinetics Tissue Penetration Cephalosporin Comparison

Select Ceftizoxime for its unmatched PK/PD advantage: 164.4% blister fluid AUC ratio vs. cefotaxime, a 2.05 h half-life (vs. 1.43 h), and 0% on-therapy resistance in complicated UTI (vs. 10% cefotaxime/15% ceftriaxone). It lacks a therapeutically active metabolite, reducing pharmacokinetic variability. In uncomplicated gonorrhea, it matches ceftriaxone’s 100% cure rate at ~1/3 the per-dose cost. Highly stable against penicillinases/cephalosporinases and potent against multiresistant Serratia (97% inhibited at 12.5 µg/mL). Ideal reference compound for beta-lactamase inhibitor research.

Molecular Formula C13H13N5O5S2
Molecular Weight 383.4 g/mol
CAS No. 68401-81-0
Cat. No. B193995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftizoxime
CAS68401-81-0
SynonymsCefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime
Molecular FormulaC13H13N5O5S2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O
InChIInChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1
InChIKeyNNULBSISHYWZJU-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 350 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid
Solubility2.29e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ceftizoxime CAS 68401-81-0: Technical Baseline for Procurement and Scientific Evaluation


Ceftizoxime (CAS: 68401-81-0) is a parenteral, third-generation cephalosporin antibiotic classified within the aminothiazolyl-cephalosporin subgroup [1]. Its mechanism involves inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) targeting, with a broad spectrum covering aerobic Gram-positive and Gram-negative organisms, including many Enterobacteriaceae [2]. Ceftizoxime demonstrates high stability against both penicillinases and cephalosporinases produced by common pathogens, a property critical to its sustained clinical utility [3].

Ceftizoxime: Why Simple Interchange with Cefotaxime or Ceftriaxone is Not Justified by Evidence


Third-generation cephalosporins exhibit clinically significant divergence in their pharmacokinetic (PK) profiles, tissue penetration, metabolic stability, and spectra against specific resistant strains, precluding simple therapeutic interchange [1]. For Ceftizoxime, key differentiators include its lack of a therapeutically active metabolite (unlike cefotaxime), its specific penetration and serum bactericidal activity (SBA) advantages in certain tissues, and a documented lower propensity for on-therapy resistance development compared to both cefotaxime and ceftriaxone in some clinical scenarios [2][3]. Additionally, Ceftizoxime exhibits markedly inferior activity against penicillin-resistant Streptococcus pneumoniae compared to cefotaxime, a critical contraindication for empirical substitution [4].

Ceftizoxime: Quantified Differential Evidence Against Closest Analogs (Cefotaxime, Ceftriaxone, Ceftazidime)


Ceftizoxime Superiority Over Cefotaxime: 2.7-Fold Higher Blister Fluid Penetration (AUC Ratio 164.4% vs 60.8%)

In a crossover study of 10 healthy adult volunteers receiving single 2-g intravenous infusions, Ceftizoxime (CZX) demonstrated significantly superior penetration into suction-induced blister fluid compared to Cefotaxime (CTX) [1]. The penetration percentage, estimated by the area under the curve (AUC) ratio of blister fluid to serum, was 164.4% for CZX, which is 2.7 times greater than the 60.8% observed for CTX [1].

Pharmacokinetics Tissue Penetration Cephalosporin Comparison

Ceftizoxime Superiority Over Cefotaxime: Significantly Greater and More Prolonged Serum Bactericidal Activity (SBA) Against Enterobacteriaceae

The same PK study also assessed serum bactericidal activity (SBA) against clinical isolates of Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Morganella morganii [1]. Ceftizoxime (CZX) exhibited significantly higher SBA than Cefotaxime (CTX) against all tested Enterobacteriaceae at 1, 6, 8, and 12 hours post-infusion, indicating a more prolonged and potent post-dose effect [1].

Serum Bactericidal Activity Pharmacodynamics Cephalosporin Comparison

Ceftizoxime vs Cefotaxime: 43% Longer Serum Half-Life (2.05h vs 1.43h) Confirmed in Crossover Study

The same rigorous crossover study by Vallée et al. (1991) also determined key pharmacokinetic parameters [1]. Ceftizoxime (CZX) demonstrated a serum elimination half-life (t½) of 2.05 hours, which was 43% longer than the 1.43-hour half-life observed for Cefotaxime (CTX) [1]. This difference is notable as the half-life of CZX was comparable to that of desacetylcefotaxime (2.02 h), the active metabolite of CTX [1].

Pharmacokinetics Half-life Cephalosporin Comparison

Ceftizoxime vs Cefotaxime and Ceftriaxone: Zero On-Therapy Resistance Development in Complicated UTI

In an open randomized clinical study of 60 patients with complicated urinary tract infections (UTIs), the development of resistance during therapy was compared across three cephalosporins [1]. Notably, zero cases of resistance developed in the ceftizoxime group (0/20 patients) during therapy. In contrast, resistance developed in 2 patients (10%) in the cefotaxime group and 3 patients (15%) in the ceftriaxone group [1].

Antimicrobial Resistance Clinical Trial Urinary Tract Infection

Ceftizoxime vs Cefotaxime: 30-50% Lower Incidence of Adverse Reactions in a Multicenter Trial (6.8% vs 13.5%)

A comparative randomized multicenter study of 114 hospitalized patients with moderate to severe infections assessed the safety profile of Ceftizoxime versus Cefotaxime [1]. Adverse reactions, although generally mild, were reported in 6.8% of patients in the ceftizoxime group compared to 13.5% in the cefotaxime group [1]. This represents a 50% lower relative incidence of adverse events for Ceftizoxime in this trial.

Drug Safety Adverse Events Clinical Trial

Ceftizoxime vs Ceftriaxone: Equivalent Clinical Efficacy at Approximately One-Third the Cost for Uncomplicated Gonorrhea

A clinical trial comparing single-dose Ceftizoxime 250 mg IM with Ceftriaxone 250 mg IM for the treatment of uncomplicated urethral gonorrhea found both agents to be 100% effective (all cases cured) [1]. However, the per-dose cost of Ceftizoxime was approximately one-third that of Ceftriaxone, with reported costs of $2.37 to $2.56 versus $7.15 to $8.70 per dose, respectively [1].

Pharmacoeconomics Cost-Effectiveness Clinical Trial

Ceftizoxime: Evidence-Based Research and Clinical Application Scenarios for Informed Procurement


Targeting Interstitial and Soft Tissue Infections (e.g., Surgical Prophylaxis, Cellulitis)

Ceftizoxime's significantly superior penetration into blister fluid (AUC ratio 164.4% vs. 60.8% for cefotaxime) [1] and its longer half-life (2.05h vs. 1.43h) [2] make it a rational choice for infections where achieving high and sustained extravascular drug concentrations is paramount. This PK profile supports its use in surgical prophylaxis and the treatment of skin and soft tissue infections, where interstitial fluid levels are critical for efficacy.

Empirical Therapy in Complicated Urinary Tract Infections (cUTI) to Mitigate Resistance Emergence

Clinical evidence demonstrates a lower rate of on-therapy resistance development for Ceftizoxime (0%) compared to both cefotaxime (10%) and ceftriaxone (15%) in patients with complicated UTIs [3]. This makes Ceftizoxime a strategically valuable option for empirical treatment of cUTI, particularly in settings with a high prevalence of beta-lactamase-producing organisms, where preserving antimicrobial efficacy is a priority.

Cost-Driven Formulary Selection for Specific Indications (e.g., Gonorrhea)

In the treatment of uncomplicated gonorrhea, Ceftizoxime provides identical clinical cure rates (100%) to ceftriaxone at approximately one-third the per-dose cost [4]. For healthcare systems and procurement bodies managing high volumes of sexually transmitted infections, this evidence supports a formulary switch or preferential use of Ceftizoxime to achieve substantial cost savings without compromising patient outcomes.

Research on Beta-Lactamase Stability and Enterobacteriaceae Potency

Ceftizoxime demonstrates high stability against a broad range of beta-lactamases, including those produced by Staphylococcus aureus and common Enterobacteriaceae [5]. In vitro studies show it is particularly potent against E. coli and Klebsiella, inhibiting 80% of isolates at just 0.025 µg/mL, and is more active than cefotaxime against multiresistant Serratia (97% vs. 19% inhibited at 12.5 µg/mL) [5]. This profile makes Ceftizoxime an ideal reference compound and tool for microbiological research into resistance mechanisms and for developing novel beta-lactamase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftizoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.